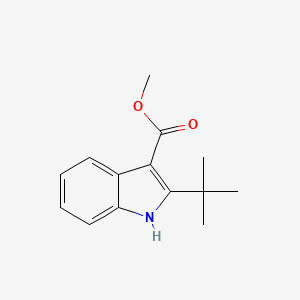
Methyl 2-(tert-butyl)-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a tert-butyl group at the second position and a methyl ester group at the third position of the indole ring, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where the indole is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Esterification: The carboxylic acid group at the third position of the indole ring can be esterified using methanol and a strong acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for reducing the ester group.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated indole derivatives.
Applications De Recherche Scientifique
Methyl 2-(tert-butyl)-1H-indole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(tert-butyl)-1H-indole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding proteins and enzymes, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(tert-butyl)-1H-indole-3-acetate: Similar structure but with an acetate group instead of a carboxylate.
Methyl 2-(tert-butyl)-1H-indole-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylate.
Methyl 2-(tert-butyl)-1H-indole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate.
Uniqueness
Methyl 2-(tert-butyl)-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its steric hindrance and lipophilicity, while the methyl ester group provides a reactive site for further chemical modifications.
Propriétés
Numéro CAS |
773875-68-6 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
methyl 2-tert-butyl-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H17NO2/c1-14(2,3)12-11(13(16)17-4)9-7-5-6-8-10(9)15-12/h5-8,15H,1-4H3 |
Clé InChI |
VLYJEBKNWXARNL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C2=CC=CC=C2N1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


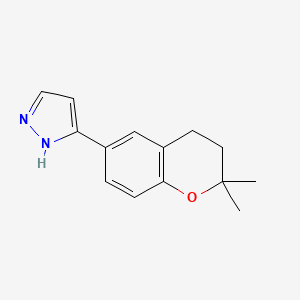
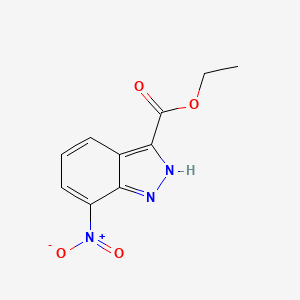
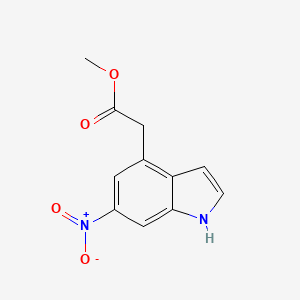
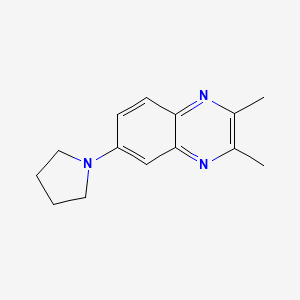



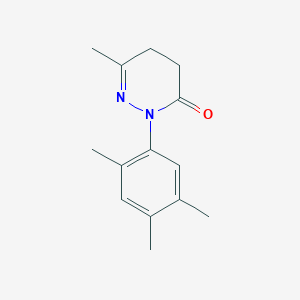
![S-[(Trimethylsilyl)ethynyl] benzenecarbothioate](/img/structure/B15067260.png)

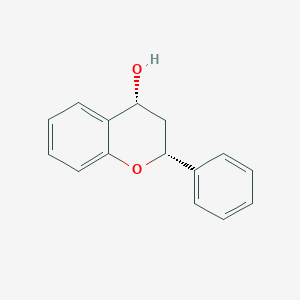

![4,7-Dimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B15067304.png)
![2-(3-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B15067305.png)
